molecular formula C14H18O2 B3383965 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid CAS No. 51275-30-0

1-(3-Methylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B3383965
CAS No.: 51275-30-0
M. Wt: 218.29 g/mol
InChI Key: QGEJIFXNNZFMKI-UHFFFAOYSA-N
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Description

The Strategic Importance of Substituted Cyclohexanecarboxylic Acids in Modern Organic Chemistry

Substituted cyclohexanecarboxylic acids are a class of organic compounds that hold a significant position in contemporary organic chemistry. nih.govwikipedia.org The cyclohexane (B81311) ring, a ubiquitous motif in natural products and synthetic molecules, provides a versatile three-dimensional scaffold. The carboxylic acid functional group imparts polarity and the ability to form various derivatives, making these compounds valuable starting materials and intermediates in organic synthesis. nih.govorgsyn.org

The strategic placement of various substituents on the cyclohexane ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This has led to their application in diverse areas, including the development of liquid crystals, pharmaceuticals, and agrochemicals. osti.gov The conformational behavior of substituted cyclohexanes, particularly the chair conformation and the axial/equatorial positioning of substituents, is a fundamental concept in stereochemistry and profoundly influences their reactivity and biological activity. libretexts.orgmasterorganicchemistry.com

A Critical Look at Pre-existing Academic Literature on Related Phenyl- and Methyl-Substituted Cyclohexane Derivatives

A review of the academic literature reveals a substantial body of research on phenyl- and methyl-substituted cyclohexane derivatives. Studies on phenyl-substituted cyclohexanes have often focused on their conformational analysis and the steric and electronic effects of the phenyl group. researchgate.netnih.gov For instance, research on 1-methyl-1-phenylcyclohexane has provided valuable insights into the conformational preferences of geminally disubstituted cyclohexanes. nih.govacs.org These studies often employ a combination of computational methods and experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to elucidate the subtle energetic differences between various conformers. researchgate.net

Similarly, methyl-substituted cyclohexanes have been extensively studied to understand the fundamental principles of stereoisomerism and conformational bias. mdpi.comresearchgate.net The well-documented A-value for a methyl group provides a quantitative measure of its preference for the equatorial position on a cyclohexane ring. libretexts.org Research in this area has been crucial in establishing the foundational principles of conformational analysis that are now applied to more complex systems.

The Rationale for a Comprehensive Academic Investigation into 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid

Despite the extensive research on related compounds, a notable gap exists in the academic literature concerning this compound. The unique combination of a 3-methylphenyl group and a carboxylic acid moiety on the same carbon of a cyclohexane ring presents an intriguing subject for investigation. This specific substitution pattern is anticipated to give rise to distinct conformational and electronic properties.

A comprehensive academic investigation into this compound is warranted for several reasons. Firstly, it would contribute to a more complete understanding of the structure-property relationships within the broader class of substituted cyclohexanecarboxylic acids. Secondly, the presence of both a lipophilic aromatic ring and a polar carboxylic acid group suggests potential applications in medicinal chemistry and materials science. Finally, the synthesis and characterization of this molecule would provide a valuable case study for advanced organic chemistry students and researchers.

Delineating the Research Scope and Foundational Objectives for Scholarly Inquiry

The scope of a foundational scholarly inquiry into this compound should encompass its synthesis, purification, and thorough characterization. The primary objectives of such research would be to:

Develop an efficient and scalable synthetic route to this compound.

Purify the compound to a high degree and determine its key physical properties, such as melting point and boiling point.

Elucidate its molecular structure using a suite of modern analytical techniques, including ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry.

Investigate its conformational preferences through computational modeling and variable temperature NMR studies.

Explore its potential reactivity and utility as a building block in the synthesis of more complex molecules.

The following table outlines the key physicochemical properties of this compound. scbt.com

PropertyValue
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29 g/mol
CAS Number1135-67-7 (for the parent compound 1-phenylcyclohexane-1-carboxylic acid)
AppearanceWhite to off-white solid
Melting Point135-137 °C (Predicted)
Boiling Point365.4 ± 25.0 °C at 760 mmHg (Predicted)
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.

Detailed research findings would further include spectroscopic data. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the diastereotopic methylene (B1212753) protons of the cyclohexane ring. The ¹³C NMR spectrum would reveal distinct resonances for all 14 carbon atoms in the molecule. The IR spectrum would exhibit a strong absorption band for the carboxylic acid C=O stretch and a broad O-H stretch. High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(13(15)16)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJIFXNNZFMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Strategies for 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid and Its Chemical Precursors

Stereoselective and Enantioselective Methodologies for Controlled Formation of the Cyclohexane (B81311) Ring System

The formation of the substituted cyclohexane ring is a foundational step in the synthesis of the target molecule. Stereocontrol is paramount, as the spatial arrangement of substituents can significantly influence the properties of the final compound.

One powerful strategy for constructing the cyclohexene (B86901) precursor is the Diels-Alder reaction . This [4+2] cycloaddition can form the six-membered ring with a high degree of stereocontrol. For instance, a substituted diene could react with a dienophile such as methyl 2-acetamidoacrylate to form a functionalized cyclohexene ring system. Subsequent selective transformations of the functional groups can then be performed to yield the desired cyclohexane backbone. rsc.org

For achieving high enantioselectivity, asymmetric catalysis is indispensable. Rhodium-catalyzed asymmetric C-H functionalization of cyclohexadiene derivatives represents a modern approach. nih.gov Chiral dirhodium tetracarboxylate catalysts can direct the insertion of a diarylcarbene into a C-H bond of cyclohexadiene with high enantioselectivity. nih.gov While this method directly leads to a triarylmethane scaffold, the underlying principle of enantioselective C-H functionalization of a pre-formed cyclohexane or cyclohexadiene ring could be adapted to install the 3-methylphenyl group in a stereocontrolled manner.

Another approach involves the creation of a quaternary stereocenter on a pre-existing ring. A highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diallylic alcohols provides a pathway to enantioenriched α-aryl ketones. st-andrews.ac.uk This methodology, which proceeds through a 1,2-aryl migration, could be conceptually applied to a vinyl-substituted cyclohexanol (B46403) derivative to install the aryl group and create the chiral quaternary center simultaneously.

Advanced Functional Group Interconversions Leading to the 1-Carboxylic Acid Moiety

Once the 1-(3-methylphenyl)cyclohexane core is assembled, the introduction of the carboxylic acid group at the C1 position is a critical transformation. This requires the conversion of a suitable functional group at a sterically hindered quaternary carbon. Two primary advanced methods are particularly effective for this purpose: the carboxylation of organometallic reagents and the hydrolysis of nitriles.

Carboxylation of Grignard Reagents: This is a classic yet powerful method for forming a new carbon-carbon bond and introducing a carboxyl group. youtube.com The synthesis would begin with a precursor such as 1-bromo-1-(3-methylphenyl)cyclohexane. This halide is converted into a highly nucleophilic Grignard reagent, 1-(3-methylphenyl)cyclohexylmagnesium bromide, by reacting it with magnesium metal. This organometallic intermediate is then reacted with carbon dioxide (often in its solid form, "dry ice"), followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid product. youtube.comresearchgate.net This sequence effectively adds one carbon atom to the scaffold in the form of the desired carboxyl group. youtube.com Innovations in this area include mechanochemical approaches that reduce solvent use and shorten reaction times. nih.gov

Hydrolysis of Nitriles: An alternative route involves the synthesis and subsequent hydrolysis of a nitrile. This two-step process starts with a suitable precursor, such as 1-hydroxy-1-(3-methylphenyl)cyclohexane, which can be converted to 1-chloro- or 1-bromo-1-(3-methylphenyl)cyclohexane. Nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) yields the intermediate 1-(3-methylphenyl)cyclohexane-1-carbonitrile. The final step is the vigorous hydrolysis of the nitrile group under either acidic or basic conditions, which converts the cyano group into a carboxylic acid. This method is particularly useful when direct formation of a Grignard reagent is challenging due to incompatible functional groups elsewhere in the molecule.

Catalytic Approaches for Selective Carbon-Carbon Bond Formation within the 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid Scaffold

Modern organic synthesis relies heavily on catalytic methods for the efficient and selective formation of carbon-carbon bonds. For the target molecule, the key C(sp²)-C(sp³) bond between the 3-methylphenyl ring and the cyclohexane C1 carbon can be constructed using palladium-catalyzed cross-coupling reactions.

The palladium-catalyzed α-arylation of carbonyl compounds is a premier strategy. researchgate.net This approach involves reacting a cyclohexane-based precursor, such as ethyl cyclohexanecarboxylate, with an aryl halide, like 1-bromo-3-methylbenzene (or the corresponding triflate). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. The ligand is crucial for both reactivity and selectivity. nih.gov The reaction forms the C-C bond at the α-position to the ester, directly yielding the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid. This method avoids the need to prepare stoichiometric organometallic reagents like Grignard reagents, offering a more functional-group-tolerant alternative. researchgate.netnih.gov The choice of ligand can significantly impact the reaction's efficiency, as shown in the table below.

Palladium SourceLigandBaseTypical SubstratesKey Advantage
[Pd(π-cinnamyl)Cl]₂SelectPhosK₃PO₄Ketones, Chloroaryl triflatesExcellent chemoselectivity for C-Cl over C-OTf bonds. nih.gov
Pd(OAc)₂Buchwald-type biaryl phosphines (e.g., SPhos)NaOt-BuEsters, Aryl bromidesHigh activity for sterically hindered substrates.
Pd₂(dba)₃Josiphos-type ferrocenyl ligandsLiN(SiMe₃)₂Cyclic vinylogous esters, Aryl halidesEnables synthesis of remote quaternary centers. researchgate.net

Principles of Atom Economy and Green Chemistry Applied to this compound Synthesis

The principles of green chemistry are essential for developing sustainable synthetic routes in the pharmaceutical and chemical industries. ncfinternational.it The goal is to design processes that minimize waste, reduce the use of hazardous substances, and maximize resource efficiency. instituteofsustainabilitystudies.comispe.org

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. ewadirect.com For the synthesis of this compound, a catalytic α-arylation approach (Section 2.3) generally offers a better atom economy than a Grignard-based route. The Grignard synthesis generates a stoichiometric amount of magnesium halide salt as waste. In contrast, the catalytic reaction uses only a small amount of catalyst, with the base being the main stoichiometric byproduct.

Green Chemistry Metrics: A comparison between a "traditional" Grignard route and a "greener" catalytic route highlights the advantages of modern synthetic design. Key considerations include the choice of safer solvents, reducing the number of synthetic steps, and avoiding hazardous reagents. nih.gov

PrincipleTraditional Route (e.g., Grignard Carboxylation)Greener Route (e.g., Catalytic α-Arylation)
Atom Economy Lower; generates stoichiometric MgX₂ waste.Higher; generates base salt as the main byproduct.
Use of Catalysis Stoichiometric use of magnesium metal.Uses sub-stoichiometric amounts of palladium catalyst. ncfinternational.it
Solvent Use Often requires large volumes of anhydrous ether or THF.Can be optimized with greener solvents (e.g., toluene, 2-MeTHF) and lower volumes.
Hazardous Reagents Highly reactive Grignard reagents are pyrophoric and water-sensitive.Palladium catalysts can be toxic, but are used in small quantities and can often be recycled.
Energy Efficiency May require cryogenic temperatures for CO₂ addition.Often requires heating, but continuous flow systems can improve energy efficiency. ispe.org

Systematic Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereoselectivity

To maximize the efficiency of any synthetic route, a systematic optimization of reaction parameters is crucial. The traditional "one variable at a time" (OVAT) approach is often inefficient and can miss optimal conditions that arise from the interaction between different variables. rsc.org A more powerful, modern approach is the Design of Experiments (DoE) methodology. nih.gov

DoE is a statistical tool that allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading, solvent) to map the "reaction space" and identify the true optimum conditions with a minimal number of experiments. mt.comnih.gov For a key step like the enantioselective synthesis of the cyclohexane ring or the catalytic C-C bond formation, DoE can be used to maximize both chemical yield and stereoselectivity (e.g., enantiomeric excess). nih.gov

A hypothetical DoE study for the palladium-catalyzed α-arylation step might investigate the following factors:

FactorParameterLow Level (-)High Level (+)Rationale
ATemperature (°C)80120Affects reaction rate and catalyst stability.
BCatalyst Loading (mol%)0.52.0Impacts cost, rate, and potential side reactions.
CLigand:Pd Ratio1.1 : 12.2 : 1Crucial for catalyst activity and stability.
DBase Equivalents1.22.0Affects enolate formation and reaction completion.

By running a factorial or fractional factorial set of experiments based on this design, a statistical model can be generated. This model not only identifies the optimal settings for each parameter but also reveals critical interactions between them, leading to a robust and high-yielding process. rsc.orgresearchgate.net

In Depth Spectroscopic and Advanced Structural Elucidation of 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid

High-Resolution and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment and Conformational Analysis

High-resolution and multidimensional NMR spectroscopy, including techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be indispensable for the complete structural assignment of 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid. These methods would allow for the unambiguous assignment of all proton and carbon signals, providing critical information about the connectivity of the atoms within the molecule.

Conformational analysis of the cyclohexane (B81311) ring, which can exist in various conformations such as chair, boat, and twist-boat, would be facilitated by the measurement of coupling constants and through-space correlations observed in NOESY or ROESY experiments. This would help in determining the preferred orientation of the 3-methylphenyl and carboxylic acid groups (axial vs. equatorial).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) 12.0 - 13.0
Aromatic (phenyl ring) 7.0 - 7.3
Cyclohexane (axial/equatorial) 1.2 - 2.5
Methyl (-CH₃) 2.3 - 2.4

Note: This table represents generalized predicted values and is not based on published experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) 175 - 185
Quaternary (cyclohexane) 45 - 55
Aromatic (phenyl ring) 120 - 140
Cyclohexane (-CH₂-) 20 - 40
Methyl (-CH₃) 20 - 25

Note: This table represents generalized predicted values and is not based on published experimental data.

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the carboxylic acid and the substituted aromatic ring.

The FTIR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹. The Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the carbon skeleton. Analysis of the carbonyl stretching frequency under different conditions could also provide insights into intermolecular hydrogen bonding in the solid state or in solution.

However, specific experimental FTIR and Raman spectra for this compound have not been found in the public domain.

Table 3: Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch 1700-1725
Aromatic Ring C-H stretch 3000-3100
Aromatic Ring C=C stretch 1450-1600
Alkyl C-H stretch 2850-2960

Note: This table is based on typical vibrational frequencies for these functional groups and is not derived from experimental data for the specific compound.

Single-Crystal X-ray Diffraction for Definitive Determination of Solid-State Molecular Structure and Chirality

Furthermore, if the compound crystallizes in a chiral space group, X-ray diffraction can be used to determine its absolute stereochemistry. This would be crucial for understanding the spatial relationship between the 3-methylphenyl group and the carboxylic acid group relative to the cyclohexane ring.

A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results. Therefore, the definitive solid-state molecular structure and chirality have not been experimentally determined and reported.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Analysis of Enantiomeric Purity and Solution Conformation

This compound is a chiral molecule and should exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying these chiral properties.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique could be used to determine the enantiomeric purity of a sample and can also provide information about the preferred conformation of the molecule in solution, as different conformations often exhibit distinct CD spectra.

No experimental circular dichroism data for this compound is currently available in the scientific literature, precluding any analysis of its enantiomeric purity or solution conformation by this method.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the calculation of its elemental formula. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information.

For this compound, HRMS would confirm the molecular formula C₁₄H₁₈O₂. MS/MS experiments would reveal characteristic fragmentation patterns. Likely fragmentation pathways would include the loss of the carboxylic acid group, cleavage of the cyclohexane ring, and fragmentations of the methylphenyl group. This data is vital for the structural confirmation of the compound and for its identification in complex mixtures.

While predicted mass spectrometry data may be available through computational tools, published experimental HRMS and MS/MS fragmentation studies for this specific compound were not found.

Computational and Theoretical Investigations of 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid, Density Functional Theory (DFT) would be the most common and effective method. Using a basis set such as 6-311++G(d,p), it is possible to calculate various electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity. For this compound, the electron-donating methyl group on the phenyl ring would be expected to raise the HOMO energy level, potentially narrowing the gap compared to its unsubstituted counterpart.

Molecular Electrostatic Potential (MEP) maps are also generated from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carboxylic acid group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

A natural bond orbital (NBO) analysis would further elucidate the charge distribution by quantifying the charges on individual atoms. This would reveal the extent of electron delocalization and the nature of the intramolecular bonding.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterExpected ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability.
LUMO Energy~ -1.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 5.5 eVRelates to chemical reactivity and stability.
Dipole Moment~ 2.0 - 3.0 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific calculations.

Detailed Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics and Density Functional Theory (DFT)

The conformational flexibility of this compound is primarily determined by the cyclohexane (B81311) ring and the orientation of the two bulky substituents at the C1 position: the 3-methylphenyl group and the carboxylic acid group.

The cyclohexane ring typically adopts a stable chair conformation . A comprehensive conformational analysis would begin with a molecular mechanics scan of the potential energy surface to identify low-energy conformers. These initial structures would then be optimized using a more accurate method like DFT.

The key dihedral angles to consider are those around the C1-phenyl bond and the C1-carboxyl bond. The rotation of the phenyl group is expected to have a relatively low energy barrier. The orientation of the carboxylic acid group will be influenced by potential intramolecular hydrogen bonding and steric interactions with the cyclohexane ring.

The relative energies of different conformers would be calculated to determine the most stable (ground state) conformation. The energy landscape map would illustrate the energy barriers between different conformations, providing insight into the molecule's flexibility at different temperatures. For similar 1-phenylcyclohexane derivatives, studies have shown a preference for conformations where the bulky phenyl group occupies an equatorial-like position relative to the chair to minimize steric hindrance. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionRelative Energy (kcal/mol)Key Feature
Global Minimum0.00Phenyl group in an equatorial-like orientation, minimizing steric clash.
Conformer 21.5 - 2.5Rotation of the phenyl group.
Conformer 33.0 - 5.0Rotation of the carboxylic acid group.
Twist-Boat Conformer> 5.0Higher energy, non-chair conformation of the cyclohexane ring.

Note: These are estimated energy differences. Precise values require detailed computational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Validation against Experimental Data

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, which can then be used to interpret and validate experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are usually compared to a reference compound (like tetramethylsilane, TMS) to obtain values that can be directly compared with experimental data. The predicted spectrum would show distinct signals for the aromatic protons of the 3-methylphenyl group, the protons of the cyclohexane ring (which would likely show complex splitting patterns due to their diastereotopic nature), and the methyl group protons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of key absorption bands in the IR spectrum. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and various C-H and C-C stretching and bending modes for the aromatic and aliphatic parts of the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueTypical Experimental Range
¹H NMR (Aromatic H)7.0 - 7.3 ppm7.0 - 7.5 ppm
¹H NMR (Cyclohexane H)1.2 - 2.5 ppm1.0 - 2.8 ppm
¹³C NMR (C=O)175 - 180 ppm170 - 185 ppm
IR (C=O stretch)~1710 cm⁻¹1680 - 1720 cm⁻¹

Note: Predicted values are often systematically shifted from experimental values and may require scaling factors for accurate comparison.

Reaction Mechanism Elucidation through Transition State Modeling and Reaction Pathway Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, a likely route would involve the reaction of a Grignard reagent derived from 1-bromo-3-methylbenzene with cyclohexanone, followed by carboxylation.

Theoretical studies could model this reaction pathway by:

Identifying Reactants, Intermediates, and Products: The geometries of all species involved in the reaction would be optimized.

Locating Transition States: A transition state search would be performed to find the highest energy point along the reaction coordinate for each step. The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state correctly connects the reactants and products of a particular step.

Theoretical Studies on Solvent Effects on Molecular Conformation, Energetics, and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects in several ways, with the Polarizable Continuum Model (PCM) being one of the most common.

In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.

For this compound, solvent effects would be particularly important for:

Conformational Equilibrium: Polar solvents may stabilize conformers with larger dipole moments. For instance, the orientation of the polar carboxylic acid group might be different in a nonpolar solvent like hexane compared to a polar solvent like water.

Energetics: The relative energies of different conformers and the activation energies of reactions can be altered by the solvent.

Reactivity: Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For example, the carboxylation step in the synthesis would likely be sensitive to the choice of solvent.

By performing calculations in different simulated solvent environments, a deeper understanding of the molecule's behavior in solution can be achieved.

Chemical Reactivity and Comprehensive Derivatization Studies of 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid

Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reduction, Decarboxylation)

The carboxylic acid group is a primary site for chemical modification, offering several pathways to functional group interconversion.

Esterification: The reaction of 1-(3-methylphenyl)cyclohexane-1-carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. youtube.comyoutube.com This condensation reaction, often reversible, is typically driven to completion by removing the water formed during the reaction. youtube.com The choice of alcohol dictates the nature of the resulting ester.

Table 1: Examples of Esterification Reactions This table presents hypothetical data for illustrative purposes.

AlcoholCatalystProductYield (%)
MethanolH₂SO₄Methyl 1-(3-methylphenyl)cyclohexane-1-carboxylate92
EthanolHClEthyl 1-(3-methylphenyl)cyclohexane-1-carboxylate88
IsopropanolTsOHIsopropyl 1-(3-methylphenyl)cyclohexane-1-carboxylate85

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. britannica.com This transformation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the amine. britannica.com Alternatively, direct amidation can be accomplished using coupling agents.

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. britannica.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgkhanacademy.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.orgyoutube.com

Decarboxylation: While challenging, decarboxylation of carboxylic acids can be achieved under specific conditions, leading to the removal of the carboxyl group and the formation of a hydrocarbon. This transformation typically requires harsh conditions, such as high temperatures and the presence of a catalyst.

Functionalization of the Cyclohexane (B81311) Ring System (e.g., Halogenation, Hydroxylation, Addition Reactions)

The saturated cyclohexane ring is generally less reactive than the other components of the molecule. However, it can undergo functionalization under specific conditions.

Halogenation: Free radical halogenation can introduce a halogen atom onto the cyclohexane ring, typically at a tertiary carbon if one were present. In the case of this compound, halogenation would likely occur at various positions, leading to a mixture of products.

Hydroxylation: Direct hydroxylation of the cyclohexane ring can be achieved using strong oxidizing agents. For instance, trifluoroperoxyacetic acid has been shown to hydroxylate cyclohexane in high yield. rsc.org This reaction introduces a hydroxyl group onto the ring.

Addition Reactions: While the cyclohexane ring is saturated, the introduction of unsaturation would open up the possibility of addition reactions. masterorganicchemistry.com For example, if a double bond were introduced into the ring, it could undergo addition of halogens, hydrogen halides, or water.

Chemical Transformations Targeting the Methyl and Phenyl Substituents (e.g., Electrophilic Aromatic Substitution, Side-Chain Functionalization)

The 3-methylphenyl group is susceptible to a variety of chemical transformations, particularly electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The existing methyl and cyclohexanecarboxylic acid groups will direct the position of the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these two groups will determine the regioselectivity of the substitution. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.comlibretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions This table presents hypothetical data for illustrative purposes.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(2-Nitro-3-methylphenyl)cyclohexane-1-carboxylic acid and 1-(4-Nitro-3-methylphenyl)cyclohexane-1-carboxylic acid
BrominationBr₂, FeBr₃1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid and 1-(2-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Acetyl-3-methylphenyl)cyclohexane-1-carboxylic acid

Side-Chain Functionalization: The methyl group attached to the phenyl ring can also be a site for chemical modification. For instance, it can undergo free radical halogenation to introduce a halogen atom, which can then be further functionalized.

Stereocontrolled Transformations Leading to Chiral Analogs and Epimers

While this compound itself is achiral, the introduction of substituents on the cyclohexane ring can create stereocenters. Stereocontrolled transformations would be necessary to selectively synthesize specific stereoisomers. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of reactions such as hydrogenation of an unsaturated precursor or diastereoselective functionalization of the ring.

Kinetics and Thermodynamics of Key Chemical Transformations Involving this compound

The rates and equilibrium positions of the aforementioned reactions are governed by kinetic and thermodynamic parameters. For instance, the rate of esterification is dependent on the concentration of the acid catalyst, the temperature, and the steric hindrance of both the carboxylic acid and the alcohol. The thermodynamics of the reaction determine the position of the equilibrium, which can be shifted by controlling the reaction conditions.

Detailed kinetic and thermodynamic studies would be required to quantify these parameters for specific transformations of this compound. Such studies would involve monitoring the reaction progress over time under various conditions to determine rate constants, activation energies, and equilibrium constants.

Supramolecular Chemistry and Advanced Materials Science Applications of 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid

Design and Synthesis of Co-crystals and Salts for Crystal Engineering Applications

Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired physical and chemical properties. This is often achieved through the formation of co-crystals and salts, where different molecular components are brought together through non-covalent interactions. The carboxylic acid functional group is a versatile tool in crystal engineering, capable of forming robust hydrogen bonds.

While the principles of forming co-crystals and salts from carboxylic acids are well-documented, specific studies detailing the design and synthesis of such structures using 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid are not readily found. The formation of co-crystals would involve combining it with other molecules (co-formers) that can participate in hydrogen bonding or other supramolecular interactions. Similarly, salt formation would be achieved by reacting the carboxylic acid with a suitable base. The specific properties of any resulting co-crystals or salts would depend on the chosen co-former or base and the resulting crystal packing.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers Utilizing the Carboxylic Acid Ligand

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. researchgate.netd-nb.info Carboxylic acids are a common class of ligands used in the synthesis of MOFs due to their ability to coordinate with metal centers in various ways. researchgate.net The structure and properties of the resulting MOF, such as pore size and functionality, are determined by the geometry of both the metal center and the organic ligand. scholaris.ca

Investigation of Self-Assembly Processes and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecular recognition refers to the specific binding between two or more molecules. Carboxylic acids are known to form predictable hydrogen-bonded structures, such as dimers, in the solid state and in non-polar solvents.

Specific investigations into the self-assembly processes and molecular recognition phenomena of this compound have not been identified in the provided search results. The combination of the carboxylic acid group, the aromatic ring, and the aliphatic cyclohexane (B81311) ring could lead to complex self-assembly behaviors driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions.

Potential Application as a Chiral Resolving Agent for Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture (an equal mixture of two enantiomers) into its individual enantiomers. libretexts.org One common method involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated. spcmc.ac.in Chiral carboxylic acids are often used to resolve racemic mixtures of amines, and conversely, chiral amines can be used to resolve racemic carboxylic acids. libretexts.org

This compound is a chiral molecule. However, there are no specific studies found that demonstrate its application as a chiral resolving agent for any particular class of racemic mixtures. For it to be used in this capacity, it would first need to be resolved into its pure enantiomers. Then, one of the pure enantiomers could be reacted with a racemic mixture of a base to form diastereomeric salts, which could then be separated by techniques such as fractional crystallization.

Incorporation into Polymeric Materials as a Monomer, Cross-linking Agent, or Property Modifier

Carboxylic acids and their derivatives can be incorporated into polymers in several ways. They can be used as monomers in the synthesis of polyesters and polyamides. They can also be used as cross-linking agents to create polymer networks or as property modifiers to alter the characteristics of a polymer, such as its solubility, thermal stability, or mechanical properties. For instance, dicarboxylic acids are common monomers in the synthesis of polyesters. unibo.it

There is no available research detailing the incorporation of this compound into polymeric materials. As a monofunctional carboxylic acid, it would likely act as a chain terminator or a side-group modifier rather than a primary monomer for linear polymer chains, unless the other parts of the molecule are functionalized.

Advanced Analytical Methodologies and Environmental Fate Studies for 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid

Development of Chiral Separation Techniques (e.g., Enantioselective High-Performance Liquid Chromatography, Gas Chromatography)

Due to the presence of a chiral center at the C1 position of the cyclohexane (B81311) ring, 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid can exist as a pair of enantiomers. The differential biological and toxicological activities of enantiomers necessitate the development of robust chiral separation techniques to accurately quantify each stereoisomer in environmental and biological matrices.

Enantioselective High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a primary technique for the separation of enantiomers. While specific methods for this compound are not extensively documented in public literature, methodologies developed for other chiral carboxylic acids can be adapted. Chiral stationary phases (CSPs) are central to this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including carboxylic acids. The separation mechanism typically involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. The mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The choice of buffer and its pH are critical as they influence the ionization state of the carboxylic acid group, which in turn affects its interaction with the CSP.

Enantioselective Gas Chromatography (GC): Gas chromatography can also be utilized for chiral separations, often requiring derivatization of the polar carboxylic acid group to enhance volatility and thermal stability. libretexts.orgresearchgate.net Common derivatization methods include esterification to form methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) esters. researchgate.netlmaleidykla.ltresearchgate.net Following derivatization, the enantiomers can be separated on a chiral GC column, which contains a chiral stationary phase. Cyclodextrin-based stationary phases are frequently used for this purpose.

Table 1: Potential Chiral Separation Methodologies

Technique Stationary Phase Type Derivatization Key Considerations
Enantioselective HPLC Polysaccharide-based (e.g., cellulose, amylose) Not typically required Mobile phase composition (pH, organic modifier) is crucial for resolution.
Enantioselective GC Cyclodextrin-based Required (e.g., esterification, silylation) Optimization of derivatization reaction and GC temperature program is necessary.

Implementation of Hyphenated Analytical Techniques for Trace Analysis and Complex Mixture Characterization

To achieve the low detection limits required for environmental monitoring and to characterize the compound in complex matrices, hyphenated analytical techniques are indispensable. nih.gov These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the quantitative analysis of non-volatile compounds like carboxylic acids in aqueous samples. nih.govnih.govresearchgate.net Reversed-phase liquid chromatography can separate the target analyte from matrix interferences. The compound can then be detected by a tandem mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode to deprotonate the carboxylic acid. Multiple Reaction Monitoring (MRM) can be used for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, or those that can be made volatile through derivatization, GC-MS is a standard analytical technique. usherbrooke.ca As mentioned previously, derivatization of the carboxylic acid group of this compound is necessary for GC analysis. lmaleidykla.ltcolostate.edu Following separation on a GC column, the analyte enters the mass spectrometer, where it is ionized (commonly by electron ionization) and detected. The resulting mass spectrum provides structural information that can confirm the identity of the compound.

Table 2: Hyphenated Techniques for Trace Analysis

Technique Sample Preparation Ionization Mode Advantages
LC-MS/MS Minimal, filtration and dilution may suffice Electrospray Ionization (ESI) High sensitivity and selectivity, suitable for aqueous samples without derivatization.
GC-MS Derivatization (silylation or esterification) required Electron Ionization (EI) Excellent chromatographic separation, provides structural information from mass spectra.

Spectroelectrochemical Analysis for Determination of Redox Properties and Electrochemical Behavior

The carboxylic acid group can undergo electrochemical oxidation, particularly at higher potentials, which can lead to decarboxylation and the formation of radical species. nih.gov The aromatic (methylphenyl) group is also susceptible to oxidation. The presence of the electron-donating methyl group on the phenyl ring would likely lower the oxidation potential compared to an unsubstituted phenyl ring.

Electrochemical oxidation of carboxylic acids on inert electrodes, such as diamond thin-film electrodes, can lead to their complete mineralization to carbon dioxide. acs.org The process often involves the generation of highly reactive hydroxyl radicals at the electrode surface, which then attack the organic molecule. Cyclic voltammetry could be employed to determine the oxidation potential of this compound. By coupling this with UV-Vis or other spectroscopic techniques in a spectroelectrochemical cell, changes in the molecular structure upon oxidation or reduction could be monitored in real-time. This information is valuable for understanding its potential for electrochemical degradation as a water treatment strategy. acs.orgosti.gov

Academic Studies on Photochemical Degradation Pathways in Model Systems

The photochemical degradation of organic compounds is a significant environmental fate process. For this compound, photochemical reactions would likely be initiated by the absorption of UV light by the aromatic ring. The presence of the carboxylic acid group and the methyl group can influence the degradation pathways.

Studies on other aromatic carboxylic acids, such as benzoic acid and its derivatives, have shown that photochemical degradation in the presence of photosensitizers or oxidizing agents like hydrogen peroxide (the UV/H₂O₂ process) proceeds via the generation of hydroxyl radicals. acs.orgresearchgate.net These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening. acs.org Direct photolysis, where the molecule itself absorbs light leading to its degradation, is also possible. acs.org The photolysis of benzoic acids can lead to decarboxylation and the formation of aryl radicals. acs.org

For this compound, potential photochemical degradation pathways could include:

Hydroxylation of the aromatic ring: Addition of hydroxyl radicals to the methylphenyl group.

Oxidation of the methyl group: Conversion of the methyl group to a hydroxymethyl or carboxyl group.

Decarboxylation: Loss of the carboxyl group as CO₂, leading to the formation of a radical species.

Oxidation of the cyclohexane ring: Introduction of hydroxyl or keto groups on the alicyclic ring.

The quantum yield and the rate of degradation would be dependent on factors such as the wavelength of light, the presence of dissolved organic matter, and the concentration of oxidants in the water. copernicus.org

Investigation of Biodegradation Mechanisms in Simulated Environmental Contexts

The microbial degradation of this compound is a crucial aspect of its environmental fate. While specific studies on this compound are limited, the biodegradation pathways can be inferred from studies on structurally related compounds, such as cyclohexane carboxylic acid and various aromatic carboxylic acids. nih.govmdma.chmicrobiologyresearch.orgoup.comfao.orgnih.govnih.gov

Bacteria have evolved diverse catabolic pathways for the degradation of aromatic and alicyclic compounds. unesp.brresearchgate.netresearchgate.net For a compound containing both moieties, several initial lines of attack are possible:

Aromatic Ring Cleavage: The biodegradation could be initiated by the oxidation of the methylphenyl ring. Dioxygenase enzymes could introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol-like intermediate. This intermediate would then undergo ring cleavage (either ortho or meta cleavage) and further degradation through central metabolic pathways. unesp.br

Alicyclic Ring Cleavage: Alternatively, the cyclohexane ring could be the initial site of microbial attack. This often involves hydroxylation followed by oxidation to a ketone. microbiologyresearch.org Aromatization of the cyclohexane ring to a phenyl group is another known strategy in the microbial degradation of cyclohexane carboxylic acid, leading to intermediates like p-hydroxybenzoic acid. researchgate.net

Side-Chain Oxidation: The methyl group on the phenyl ring could be oxidized to a carboxylic acid, or the entire cyclohexane-carboxylic acid moiety could be cleaved from the aromatic ring. The degree of alkyl side chain branching can affect the rate and extent of biodegradation of aromatic alkanoic acids. nih.gov

The presence of both an aromatic and an alicyclic ring suggests that a consortium of microorganisms with varied enzymatic capabilities might be required for complete mineralization. nih.govresearchgate.net The specific degradation pathway would likely depend on the microbial species present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Emerging Research Frontiers and Future Perspectives for 1 3 Methylphenyl Cyclohexane 1 Carboxylic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Productivity

The application of flow chemistry and automated synthesis to 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid remains an unexplored area of research. In principle, the continuous processing nature of flow chemistry could offer significant advantages for the synthesis of this compound, potentially leading to higher yields, improved purity, and enhanced safety profiles compared to traditional batch methods. drugdiscoverytrends.com Automated platforms would enable the rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, thereby accelerating the discovery of efficient synthetic routes. Future research in this area could focus on developing a robust and scalable flow synthesis process for this compound and its derivatives.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Exploration of Novel Catalytic Transformations and Organocatalytic Applications

While general advancements in catalysis are continually being made, specific novel catalytic transformations involving this compound have not been reported. The structure of this compound, featuring a carboxylic acid group attached to a substituted cyclohexane (B81311) ring, presents opportunities for various catalytic modifications. Future research could explore the use of transition metal catalysts or organocatalysts to functionalize the aromatic ring or the cyclohexane core, leading to a diverse range of new derivatives with potentially valuable properties.

Development of Isotope-Labeled Analogs for Advanced Mechanistic Investigations

Isotope labeling is a powerful technique for elucidating reaction mechanisms and studying the metabolic fate of compounds. nih.gov There is currently no public record of the synthesis or use of isotope-labeled analogs of this compound. The development of such labeled compounds, for instance with deuterium, carbon-13, or oxygen-18, would be invaluable for future mechanistic studies of reactions involving this molecule. researchgate.net These analogs could help to track the transformation of the molecule in complex chemical or biological systems.

Strategic Role as a Synthetic Intermediate for the Construction of Complex Molecular Architectures

The potential of this compound as a building block in the synthesis of more complex molecules is yet to be explored in detail. Its bifunctional nature, possessing both a carboxylic acid handle and a substituted aromatic ring, suggests it could serve as a versatile intermediate. Future synthetic endeavors could utilize this compound in the construction of novel polymers, macrocycles, or pharmacologically active agents. The rigid cyclohexane scaffold combined with the functionalizable aromatic ring could provide a unique structural motif for the design of new materials and therapeutics.

Data Tables

As there is no specific research data available for this compound in the context of the requested topics, no data tables can be generated.

Q & A

What are the optimal synthetic routes for preparing 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid with high yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of this compound can be approached via Friedel-Crafts alkylation followed by carboxylic acid functionalization . Key steps include:

  • Cyclohexane ring formation : Use a Lewis acid catalyst (e.g., AlCl₃) to facilitate alkylation of 3-methylbenzene with cyclohexene derivatives.
  • Carboxylic acid introduction : Oxidative methods, such as KMnO₄-mediated oxidation of a methyl group or carboxylation via CO₂ insertion under high pressure, are viable.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

Supporting Data :
Similar protocols for methylcyclohexenecarboxylic acid derivatives emphasize the use of CAN (ceric ammonium nitrate) for oxidative cycloaddition , while alkylation strategies are validated in cyclohexane-carboxylic acid synthesis .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question
Methodological Answer:
A multi-spectroscopic approach is critical:

  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid ). Expect aromatic protons (δ 6.8–7.2 ppm) and cyclohexane carbons (δ 25–35 ppm).
  • IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₈O₂: 218.1307).

Reference Data :
For structurally related compounds, PubChem entries provide validated spectral libraries .

What computational approaches are suitable for analyzing the conformational stability of this compound?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to assess chair vs. boat conformers of the cyclohexane ring.
  • Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., water, DMSO) on stability using GROMACS or AMBER.
  • Docking Studies : If applicable, predict binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Case Study :
DFT analysis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate demonstrated conformational energy differences of <2 kcal/mol between isomers .

How should researchers address discrepancies in the reported physicochemical properties of this compound across different studies?

Advanced Research Question
Methodological Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, temperature).
  • Cross-Validation : Compare melting points, solubility, and spectral data with pharmacopeial standards (e.g., USP) if available.
  • Meta-Analysis : Use databases like PubChem or ChemIDplus to aggregate and statistically analyze reported values .

Example :
Discrepancies in melting points for similar compounds (e.g., 1-methyl-3-cyclohexenecarboxylic acid: 111.2°C vs. 238.9°C ) highlight the need for controlled crystallization conditions.

What are the critical parameters to consider during the crystallization of this compound to ensure high-quality single crystals for X-ray analysis?

Basic Research Question
Methodological Answer:

  • Solvent Selection : Use slow-evaporation solvents (e.g., methanol/chloroform mixtures) to promote crystal growth.
  • Temperature Gradient : Maintain a stable cooling rate (1–2°C/hour) to avoid amorphous precipitates.
  • Seeding : Introduce microcrystals to nucleate ordered lattices.

Supporting Evidence :
Crystallization of (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride required ethanol/water mixtures and controlled cooling .

What strategies can be employed to modify the solubility profile of this compound for use in aqueous-based biological assays?

Advanced Research Question
Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt.
  • Co-Solvent Systems : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without denaturing proteins.
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo.

Data Reference :
For 3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid, solubility in PBS was enhanced via sodium salt formation (2.5 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.